

synonyms for 2,2,4-Trimethylheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,4-Trimethylheptane

Cat. No.: B082096

[Get Quote](#)

An In-depth Technical Guide to **2,2,4-Trimethylheptane** and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethylheptane is a branched-chain alkane with the molecular formula C₁₀H₂₂.^{[1][2]} ^{[3][4][5]} As an isomer of decane, it is one of 75 constitutional isomers with this formula.^[6] This document provides a comprehensive overview of **2,2,4-Trimethylheptane**, including its synonyms, physicochemical properties, and relevant experimental methodologies. While direct involvement in signaling pathways or drug development is not prominent for this compound, this guide presents logical workflows and hypothetical metabolic pathways based on the behavior of similar branched alkanes. This information can serve as a reference for researchers working with related aliphatic hydrocarbons.

Synonyms and Identification

2,2,4-Trimethylheptane is identified by several names and registry numbers across various chemical databases. The most common synonyms and identifiers are listed below:

- IUPAC Name: **2,2,4-trimethylheptane**^{[2][7]}
- CAS Registry Number: 14720-74-2^{[1][2][4][5]}
- Other Names: Heptane, 2,2,4-trimethyl-^{[1][2]}

As a branched alkane, it belongs to the class of acyclic branched hydrocarbons with the general formula C_nH_{2n+2} .^{[8][9]}

Physicochemical Data

The structural characteristics of **2,2,4-Trimethylheptane** influence its physical and chemical properties. A summary of key quantitative data is presented in the table below.

Property	Value	Source
Molecular Formula	$C_{10}H_{22}$	[1][2][3][4][5]
Molecular Weight	142.28 g/mol	[2][3][10]
CAS Number	14720-74-2	[1][2][4][5]
Boiling Point	148.15 °C	[1]
Melting Point	-53.99 °C	[10]
Density	0.7275 g/cm ³ at 20 °C	[1]
XLogP3	4.9	[10]
Rotatable Bond Count	4	[10]
Exact Mass	142.172150702	[2][10]
Heavy Atom Count	10	[10]

Experimental Protocols

Analysis of 2,2,4-Trimethylheptane in a Mixture

The following protocol describes a general workflow for the identification and quantification of **2,2,4-Trimethylheptane** in a complex hydrocarbon mixture, for instance, in fuel analysis or environmental samples. This methodology is based on standard analytical techniques for volatile organic compounds.

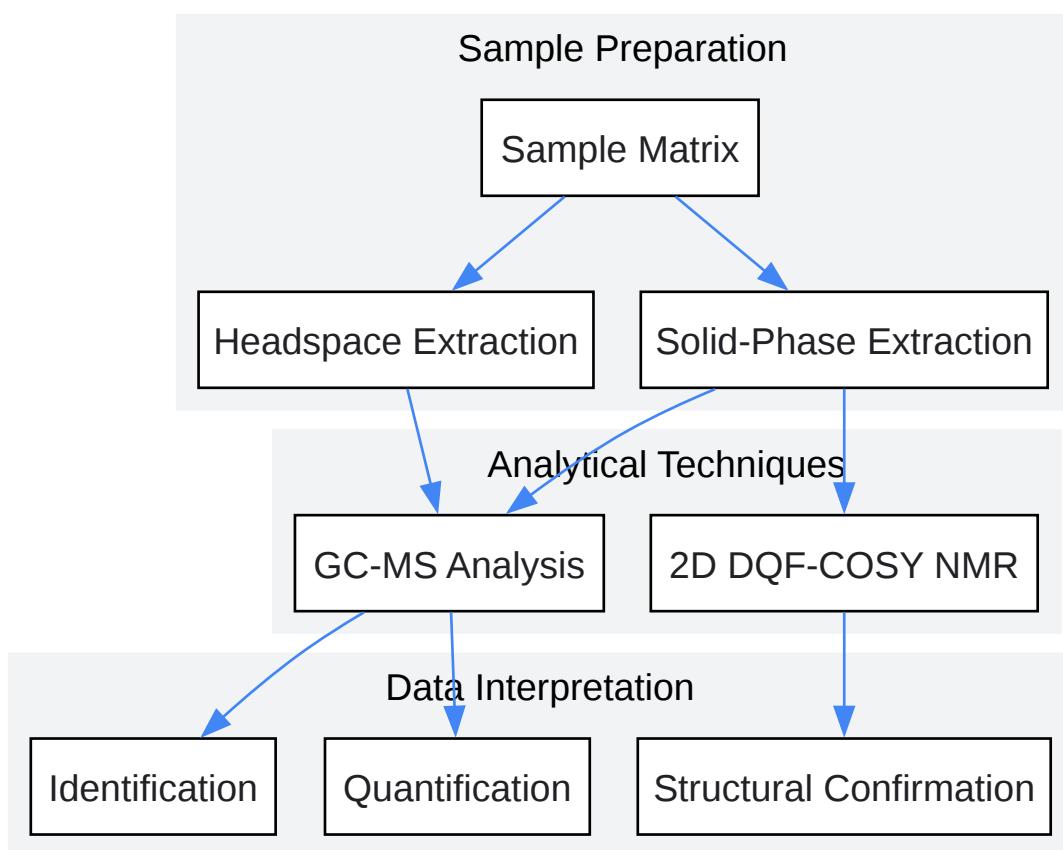
1. Sample Preparation:

- Headspace Analysis: For solid or liquid matrices, the volatile **2,2,4-Trimethylheptane** can be extracted using the headspace technique.^[3] A known amount of the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase above the sample.
- Solid-Phase Extraction (SPE): For aqueous samples, SPE can be used to concentrate the analyte and remove interfering substances.^[3] A C18 or similar nonpolar sorbent is suitable for retaining branched alkanes.
- Calibration Standards: Prepare a series of calibration standards of **2,2,4-Trimethylheptane** in a suitable solvent (e.g., hexane) at known concentrations.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer is the primary instrument for analysis.
- GC Column: A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for separating hydrocarbons.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10°C/minute to 200°C.
 - Final hold: Hold at 200°C for 5 minutes.
- Injector: Use a split/splitless injector in split mode to avoid column overloading. Injector temperature should be set to 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-200.
- Data Analysis: Identify **2,2,4-Trimethylheptane** by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Quantify using the calibration curve generated from the standards.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

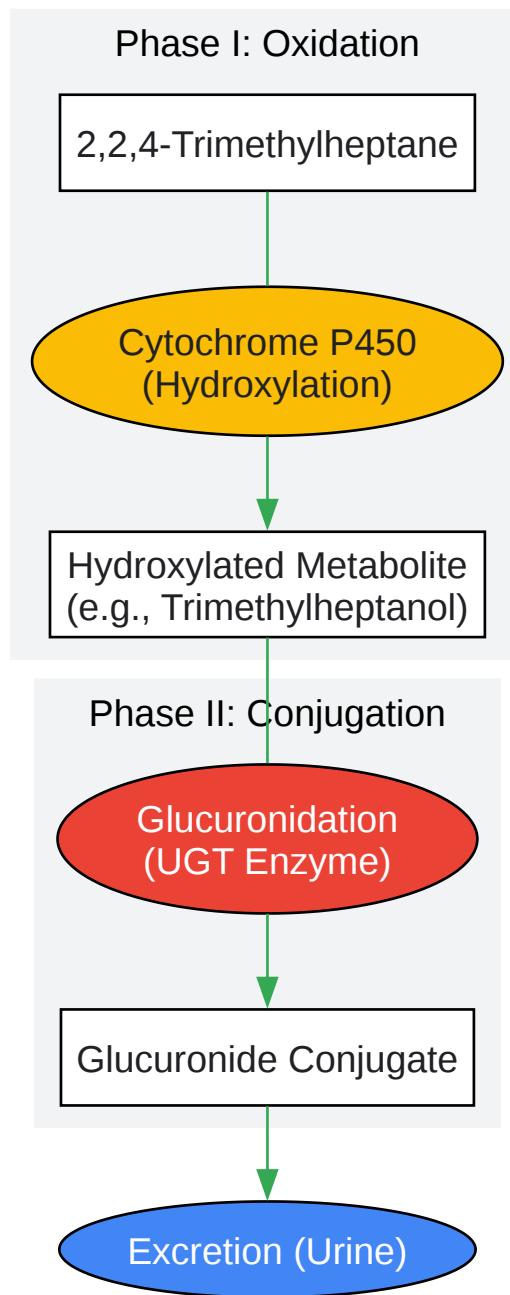

- For structural confirmation, particularly in research settings, 2D NMR techniques can be employed to distinguish between isomers.
- Technique: 2D Double Quantum Filtered Correlation Spectroscopy (DQF-COSY) can be used to discriminate between branched and linear alkanes.
- Sample Preparation: Samples are prepared in a 5 mm NMR tube.
- Analysis: The cross-peak patterns in the DQF-COSY spectrum provide information about the connectivity of protons, allowing for the unambiguous identification of the branching structure

of **2,2,4-Trimethylheptane**.

Illustrative Diagrams

Experimental Workflow for Analysis

The following diagram illustrates the general workflow for the analysis of **2,2,4-Trimethylheptane** from a sample matrix.


[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **2,2,4-Trimethylheptane**.

Hypothetical Metabolic Pathway

While **2,2,4-Trimethylheptane** is not a primary metabolite, if introduced into a biological system, it would likely undergo biotransformation, mainly in the liver, to facilitate excretion.^[11] The metabolic process for alkanes typically involves oxidation as a Phase I reaction, followed by conjugation in Phase II.^[11] The following diagram illustrates a hypothetical metabolic

pathway for **2,2,4-Trimethylheptane**, based on the known metabolism of similar branched alkanes like 2,2,4-trimethylpentane.[12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2,2,4-Trimethylheptane | C10H22 | CID 26839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,4-Trimethylheptane | 14720-74-2 | PAA72074 | Biosynth [biosynth.com]
- 4. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]
- 5. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. ▷ InChI Key Database | 2,2,4-trimethylheptane [inchikey.info]
- 8. hmdb.ca [hmdb.ca]
- 9. Showing Compound 2,2,4-Trimethylheptane (FDB007727) - FooDB [foodb.ca]
- 10. echemi.com [echemi.com]
- 11. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2,2,4-Trimethylpentane-induced nephrotoxicity. I. Metabolic disposition of TMP in male and female Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [synonyms for 2,2,4-Trimethylheptane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082096#synonyms-for-2-2-4-trimethylheptane\]](https://www.benchchem.com/product/b082096#synonyms-for-2-2-4-trimethylheptane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com